![molecular formula C13H18Br2N2O B602075 Ambroxol CAS No. 107814-37-9](/img/structure/B602075.png)
Ambroxol
Overview
Description
Ambroxol is a medication used for airway secretion clearance therapy . It is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . It works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm .
Synthesis Analysis
Ambroxol synthesis involves three unit reactions: reduction, bromination, and reductive amination . The process starts with o-nitrobenzaldehyde as a raw material and ethanol as a solvent in the presence of iron powder and trace concentrated hydrochloric acid to generate o-aminobenzaldehyde . This is then brominated in the presence of bromine and hydrogen peroxide to obtain 3,5-dibromo-2-aminobenzaldehyde . The final step involves reacting 3,5-dibromo-2-aminobenzaldehyde with trans-p-aminocyclohexanol in methanol, followed by the addition of sodium borohydride for reaction to produce ambroxol .
Molecular Structure Analysis
The molecular formula of Ambroxol is C13H18Br2N2O . It belongs to the C2/c crystallographic group . Solid-state density functional theory (ss-DFT) calculations resulted in 40 vibrational normal modes up to wavenumber 110 cm-1 .
Chemical Reactions Analysis
Ambroxol has been found to be a heat-stable and humidity-sensitive drug . It was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol . At the same time, lactose monohydrate contributes to faster degradation of Ambroxol and change in decomposition mechanism .
Physical And Chemical Properties Analysis
Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO at a concentration of 10mM .
Scientific Research Applications
Bronchopulmonary Diseases Treatment : Ambroxol has been a staple in treating acute and chronic respiratory diseases. It is known for its expectorant properties and has potential applications in severe pulmonary diseases, intensive care, anti-infective therapies (especially against biofilm-producing pathogens), and rare diseases like lysosomal storage diseases. However, conclusive evidence for its effectiveness in these new applications is still pending (Plomer & de Zeeuw, 2017).
Severe Pneumonia Treatment : High-dose Ambroxol treatment in severe pneumonia shows promising therapeutic efficacy. It enhances pulmonary function and reduces infection control time, ICU stays, and overall hospitalization duration, leading to higher patient satisfaction with nursing care (Wang, Sun, & Hu, 2019).
Chronic Bronchitis : Ambroxol's traditional use as a mucolytic agent in chronic bronchitis has been reassessed, but a study found no significant advantage over placebo (Guyatt, Townsend, Kazim, & Newhouse, 1987).
Anti-Inflammatory Effects : Ambroxol demonstrates anti-inflammatory actions, reducing cytokine release from blood and bronchoalveolar mononuclear cells. This suggests its potential role in managing inflammation in respiratory diseases (Pfeifer, Zissel, Kienast, & Müller‐Quernheim, 1997).
Local Anesthetic Effects : Ambroxol has been identified as having local anesthetic effects, potentially useful in treating sore throat and pharyngitis associated with common colds (Beeh, Beier, Esperester, & Paul, 2008).
Radiopharmaceutical Applications : The synthesis of labeled Ambroxol and its major metabolites for potential use in radiopharmaceutical applications has been explored, broadening the scope of its scientific applications (Latli et al., 2009).
Central Nervous System (CNS) Drug Potential : Studies on Ambroxol's effects on neuronal voltage-gated Na+ and Ca2+ channels indicate that it may have applications in reducing chronic inflammatory and neuropathic pain. However, its direct effects on the CNS are considered limited at clinically relevant concentrations (Weiser, 2008).
Pediatric Respiratory Disease Treatment : Ambroxol is effective and well-tolerated in treating pediatric patients with acute and chronic respiratory diseases, showing significant benefits across various age groups, including infants (Kantar et al., 2020).
Neuropathic Pain Management : Ambroxol has emerged as a potential treatment for neuropathic pain due to its mechanism of action in blocking voltage-gated sodium channels in sensory neurons (Russo et al., 2022).
Transdermal Drug Delivery : Development of Ambroxol gels for enhanced transdermal delivery has been investigated, offering a method to avoid systemic adverse effects associated with oral administration (Cho, Choi, & Shin, 2008).
Ion Transport Modulation in Airway Epithelia : Ambroxol modifies ion transport in human airway epithelia, affecting Cl- and HCO3- secretions, which has implications for its action on bronchial epithelial cells (Hasegawa et al., 2006).
Future Directions
properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ambroxol | |
CAS RN |
18683-91-5, 107814-37-9 | |
Record name | Ambroxol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ambroxol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.